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molecular formula C9H21N B1359938 n-Methyloctan-1-amine CAS No. 2439-54-5

n-Methyloctan-1-amine

Cat. No. B1359938
M. Wt: 143.27 g/mol
InChI Key: SEGJNMCIMOLEDM-UHFFFAOYSA-N
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Patent
US04422853

Procedure details

523 g of the benzene sulfonamide of octylamine are dissolved in 1500 cc of anhydrous xylene. There are then introduced, with agitation, 835 cc of a 2.4 N ethanolic solution of sodium ethylate. The ethanol is then eliminated by distillation. While agitating the reaction mixture and maintaining its temperature at 100°-110° C., there are introduced over a one hour period 385 cc of methyl sulfate. The resulting mixture is heated at reflux for 4 hours. After cooling, the mineral salts formed are removed by filtration. There are then added to the filtrate 1500 cc of a concentrated aqueous solution of NaOH. The resulting mixture is decanted and the xylenic phase is washed 4 times with 1000 cc of water and then concentrated. The residue obtained is added to a mixture of 1400 g of concentrated sulfuric acid and about 560 g of crushed ice. The resulting mixture is then brought, with agitation, to 160° C. for 16 hours. After cooling, the reaction mixture is poured onto 3 kg of crushed ice and made alkaline by the addition of 3500 cc of a concentrated aqueous solution of NaOH, which is then extracted three times with 2000 cc of ethyl acetate. The organic phase is then washed with water, dried and concentrated under reduced pressure. The residue is distilled and the fraction distilling at 45°-50° C. under 0.2 mm Hg is recovered.
Quantity
523 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1400 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
560 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Four
[Compound]
Name
concentrated aqueous solution
Quantity
3500 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(S(N)(=O)=O)C=CC=CC=1.[CH2:11]([NH2:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].CC[O-].[Na+].S(=O)(=O)(O)O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[CH3:1][NH:19][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
523 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
1500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
1400 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice
Quantity
560 g
Type
reactant
Smiles
Step Four
Name
ice
Quantity
3 kg
Type
reactant
Smiles
Step Five
Name
concentrated aqueous solution
Quantity
3500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
While agitating the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The ethanol is then eliminated by distillation
TEMPERATURE
Type
TEMPERATURE
Details
maintaining its temperature at 100°-110° C.
ADDITION
Type
ADDITION
Details
there are introduced over a one hour period 385 cc of methyl sulfate
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mineral salts formed
CUSTOM
Type
CUSTOM
Details
are removed by filtration
ADDITION
Type
ADDITION
Details
There are then added to the filtrate 1500 cc of a concentrated aqueous solution of NaOH
CUSTOM
Type
CUSTOM
Details
The resulting mixture is decanted
WASH
Type
WASH
Details
the xylenic phase is washed 4 times with 1000 cc of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
is then extracted three times with 2000 cc of ethyl acetate
WASH
Type
WASH
Details
The organic phase is then washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled
DISTILLATION
Type
DISTILLATION
Details
the fraction distilling at 45°-50° C. under 0.2 mm Hg
CUSTOM
Type
CUSTOM
Details
is recovered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CNCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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